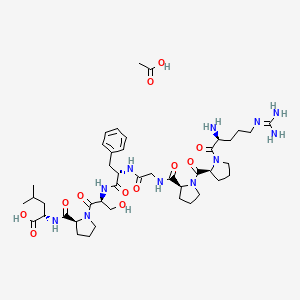

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

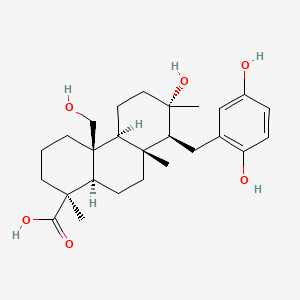

“H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH” is a complex molecule with a molecular formula of C42H67N11O12 . It contains a total of 133 bonds, including 66 non-H bonds, 16 multiple bonds, 29 rotatable bonds, 10 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 3 primary amides (aliphatic), 6 secondary amides (aliphatic), and 1 primary amine .

Molecular Structure Analysis

The molecule consists of 67 Hydrogen atoms, 42 Carbon atoms, 11 Nitrogen atoms, and 12 Oxygen atoms . It has a total of 133 bonds, including 66 non-H bonds, 16 multiple bonds, 29 rotatable bonds, 10 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 3 primary amides (aliphatic), 6 secondary amides (aliphatic), and 1 primary amine .Scientific Research Applications

Peptide Substrates and Enzymatic Interactions

Studies have shown that peptides similar to "H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH" can act as substrates or inhibitors for specific enzymes, such as HIV-1 protease. For instance, the peptide substrate "H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2" has been identified as a good substrate for the proteinase of human immunodeficiency viruses but is not readily hydrolyzed by other nonviral proteinases. This specificity suggests potential therapeutic applications in inhibiting viral proteases without affecting similar human enzymes (Copeland et al., 1990).

Structural Studies of Proteins

Peptides with sequences akin to "H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH" have also been utilized in structural studies of proteins, such as the amino-terminal sequences of subunits in reaction centers from photosynthetic bacteria. These studies contribute to understanding the protein architecture and the functional roles of different regions within proteins, such as hydrophobicity and polarity, which are crucial for membrane interaction and protein folding (Sutton et al., 1982).

properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67N11O12/c1-5-23(4)35(41(63)51-34(22(2)3)40(62)49-28(42(64)65)14-16-32(45)56)52-39(61)30-12-9-17-53(30)20-25(18-24-10-7-6-8-11-24)47-38(60)29(19-33(46)57)50-37(59)27(13-15-31(44)55)48-36(58)26(43)21-54/h6-8,10-11,22-23,25-30,34-35,54H,5,9,12-21,43H2,1-4H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,60)(H,48,58)(H,49,62)(H,50,59)(H,51,63)(H,52,61)(H,64,65)/t23-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISHZXDZHXDISA-NDUNROFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)